4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 942475-07-2
VCID: VC2307634
InChI: InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)
SMILES: C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Molecular Formula: C14H8F4O2
Molecular Weight: 284.2 g/mol

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

CAS No.: 942475-07-2

Cat. No.: VC2307634

Molecular Formula: C14H8F4O2

Molecular Weight: 284.2 g/mol

* For research use only. Not for human or veterinary use.

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid - 942475-07-2

Specification

CAS No. 942475-07-2
Molecular Formula C14H8F4O2
Molecular Weight 284.2 g/mol
IUPAC Name 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Standard InChI InChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)
Standard InChI Key WBIJBBBOHSRCAK-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid consists of two aromatic rings connected by a single bond, with a carboxylic acid group at the 4-position of one ring, while the other ring contains a fluoro group at the 4'-position and a trifluoromethyl group at the 3'-position. This particular arrangement of functional groups contributes to its unique chemical and physical properties, making it valuable for specialized applications in chemical research and pharmaceutical development.

Basic Chemical Properties

The compound's fundamental chemical properties are summarized in Table 1, providing essential information for researchers and chemists working with this substance.

PropertyValue
CAS Number942475-07-2
Molecular FormulaC₁₄H₈F₄O₂
Molecular Weight284.20 g/mol
Creation Date (Registry)2009-05-28
Modification Date2025-04-05
Physical StateSolid
SolubilityLimited water solubility; soluble in organic solvents

Table 1: Basic chemical properties of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Structural Identifiers

For computational and database purposes, the compound can be represented using various structural identifiers as shown in Table 2.

Identifier TypeValue
IUPAC Name4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
InChIInChI=1S/C14H8F4O2/c15-12-6-5-10(7-11(12)14(16,17)18)8-1-3-9(4-2-8)13(19)20/h1-7H,(H,19,20)
InChIKeyWBIJBBBOHSRCAK-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)C(F)(F)F)C(=O)O

Table 2: Structural identifiers for 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Nomenclature and Synonyms

The compound is known by several names in chemical databases and literature, which facilitates cross-referencing across different research platforms and publications.

Primary Nomenclature

The primary names for this compound follow standard chemical naming conventions:

  • 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (Most common name)

  • 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid (IUPAC name)

Alternative Designations and Registry Numbers

Additional names and identifiers have been assigned to this compound in various chemical databases and registries:

  • 4-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

  • 4'-Fluoro-3'-trifluoromethyl-biphenyl-4-carboxylic acid

  • 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid

  • MFCD08457042 (MDL number)

  • WBIJBBBOHSRCAK-UHFFFAOYSA-N (Standard InChIKey)

  • DTXSID40650205 (DSSTox Substance ID)

Chemical and Physical Properties

The compound's chemical and physical properties derive from its molecular structure, particularly the presence of fluorine atoms and the carboxylic acid group, which influence its reactivity and behavior in different environments.

Structural Features

The structural features of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid include:

  • A biphenyl core (two benzene rings connected by a single bond)

  • A carboxylic acid group (-COOH) at position 4 of the first phenyl ring

  • A fluorine atom at position 4' of the second phenyl ring

  • A trifluoromethyl group (-CF₃) at position 3' of the second phenyl ring

These structural elements create a molecule with specific electronic and steric properties that determine its chemical behavior and potential applications.

Spectroscopic Properties

While specific spectroscopic data for this exact compound is limited in the search results, the expected spectroscopic properties can be inferred from similar compounds:

  • NMR spectroscopy would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atoms.

  • The carboxylic acid proton would appear as a broad signal at high chemical shift values.

  • IR spectroscopy would show characteristic bands for the carboxylic acid group (O-H stretch, C=O stretch) and C-F bonds.

Synthesis and Preparation

The synthesis of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid typically involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Based on synthetic approaches for similar compounds, several potential routes can be outlined.

Synthesis via Suzuki-Miyaura Coupling

A common synthetic route likely involves the coupling of 4-carboxyphenylboronic acid (or its ester) with 4-fluoro-3-(trifluoromethyl)bromobenzene using palladium catalysts. Alternatively, the compound can be synthesized by coupling 4-bromo or 4-iodobenzoic acid (or its ester) with 4-fluoro-3-(trifluoromethyl)phenylboronic acid.

Synthesis via Ester Hydrolysis

Another potential route involves synthesizing the methyl ester version first, followed by hydrolysis:

  • Coupling of methyl 4-bromobenzoate with 4-fluoro-3-(trifluoromethyl)phenylboronic acid using Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ as catalyst in the presence of a base.

  • Hydrolysis of the resulting methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate using lithium hydroxide, sodium hydroxide, or potassium hydroxide in a THF/methanol/water mixture.

The general reaction scheme for the hydrolysis step can be described as follows:

  • Treatment of methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate with lithium hydroxide in THF/methanol/water at 60°C

  • Acidification with hydrochloric acid

  • Extraction with ethyl acetate and purification by column chromatography

This approach typically yields the desired carboxylic acid with high purity (>95%) and good yield (80-90%).

Applications and Uses

4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid has several potential applications across different fields, primarily due to its unique structural features including the fluorinated substituents and carboxylic acid functionality.

Pharmaceutical Applications

The compound is primarily used as a pharmaceutical intermediate in drug discovery and development. Fluorinated biphenyl compounds often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts, including:

  • Improved metabolic stability

  • Enhanced lipophilicity, affecting bioavailability

  • Altered binding affinity to target proteins

  • Modulated electronic properties affecting biological activity

Research and Development

In research settings, this compound serves several important functions:

  • Building block for more complex molecules

  • Intermediate in the synthesis of bioactive compounds

  • Model compound for studying structure-activity relationships

  • Component in the development of fluorinated materials with specialized properties

Related Compounds

Several structurally related compounds share similarities with 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, providing context for understanding its properties and potential applications.

Structural Analogs

The following compounds are closely related to 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, differing in the position or nature of substituents:

Compound NameCAS NumberKey Structural Difference
4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid195457-71-7Lacks the fluoro group at 4' position
3'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid195457-70-6Lacks the fluoro group; trifluoromethyl at 3'
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde1032506-87-8Has aldehyde instead of carboxylic acid
4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-amine1032506-81-2Has amine at 3-position instead of carboxylic acid at 4-position
4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid1179671-81-8Different substitution pattern
3-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid845826-91-7Fluoro group at 3-position instead of 4'-position

Table 3: Structural analogs of 4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid

Derivatives and Related Functional Compounds

The compound has several important derivatives, including:

  • Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate (CAS: 1365271-42-6): The methyl ester of the target compound, often used as a synthetic intermediate

  • 4'-(trifluoromethyl)-2-biphenyl carboxylic acid (Xenalipin): A related compound with lipid-lowering activity that reduces blood cholesterol and triglycerides

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